

Spectroscopic comparison of pyridin-4-ol and its Pyridin-4-olate salt

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Spectroscopic Comparison: Pyridin-4-ol and its Pyridin-4-olate Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of pyridin-4-ol and its corresponding **pyridin-4-olate** salt. The information presented is supported by experimental data from various spectroscopic techniques, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to aid in the replication of these analyses.

Introduction: The Tautomerism of Pyridin-4-ol

Pyridin-4-ol exists in a tautomeric equilibrium with its amide isomer, 4-pyridone. In most solvents and in the solid state, the equilibrium lies significantly towards the 4-pyridone form due to its aromatic character and the presence of a strong carbon-oxygen double bond.[1][2] For the purpose of this guide, "pyridin-4-ol" will refer to this predominant 4-pyridone tautomer. The **pyridin-4-olate** salt is formed by the deprotonation of the hydroxyl group of the pyridin-4-ol tautomer, or equivalently, the N-H proton of the 4-pyridone tautomer.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 4-pyridone and its sodium **pyridin-4-olate** salt.



Table 1: UV-Vis Spectroscopy Data

Compound	Solvent	λmax (nm)	Molar Absorptivity (ε)
4-Pyridone	Various	~250-260	Not specified
Sodium Pyridin-4- olate	Aqueous	Red-shifted vs. 4- pyridone	Not specified

Note: The UV-Vis absorption of the **pyridin-4-olate** is expected to show a bathochromic (red) shift compared to 4-pyridone due to the increased electron density in the aromatic ring upon deprotonation, which is a common phenomenon in analogous pyridinium compounds.[3]

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	4-Pyridone (cm ⁻¹)	Sodium Pyridin-4-olate (cm ⁻¹)
N-H Stretch	~3400-3200 (broad)	Absent
C=O Stretch	~1640 (strong)	Shifted to lower frequency
C=C & C=N Stretch	~1550-1600	Shifted
C-H Aromatic Stretch	~3150-3000	~3150-3000

Note: The formation of the olate salt results in the disappearance of the N-H stretching vibration and a significant shift in the carbonyl (C=O) stretching frequency due to delocalization of the negative charge.[4]

Table 3: NMR Spectroscopy Data (¹H and ¹³C)

¹H NMR (in D₂O)

Proton	4-Pyridone (δ ppm)	Sodium Pyridin-4-olate (δ ppm)
H2, H6	~7.8-8.0	Upfield shift
H3, H5	~6.5-6.7	Upfield shift



13C NMR (in D2O)

Carbon	4-Pyridone (δ ppm)	Sodium Pyridin-4-olate (δ ppm)
C4	~180	Upfield shift
C2, C6	~140	Upfield shift
C3, C5	~115	Upfield shift

Note: The deprotonation to form the **pyridin-4-olate** results in an increase in electron density on the pyridine ring, causing an upfield shift (to lower ppm values) for the protons and carbons compared to 4-pyridone.[1]

Experimental Protocols UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare stock solutions of 4-pyridone and sodium pyridin-4-olate in a suitable solvent (e.g., deionized water, ethanol). A typical concentration is 1 mg/mL.
 - From the stock solutions, prepare a series of dilutions (e.g., 5, 10, 15, 20 μg/mL) using the same solvent.
- Instrumentation and Measurement:
 - Use a double-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline from 200-400 nm.
 - Record the UV-Vis spectrum for each diluted sample solution from 200-400 nm.
 - Determine the wavelength of maximum absorbance (λmax) for each compound.

Infrared (IR) Spectroscopy



• Sample Preparation:

- For solid samples, the KBr pellet method is commonly used. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.
- Press the mixture into a transparent pellet using a hydraulic press.
- Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
- Instrumentation and Measurement:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the KBr pellet in the sample holder or the sample on the ATR crystal and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Instrumentation and Measurement:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire the ¹H NMR spectrum.
 - Acquire the ¹³C NMR spectrum.
 - Process the spectra (Fourier transform, phase correction, and baseline correction).



 Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Chemical Relationship

The following diagram illustrates the tautomeric equilibrium of pyridin-4-ol and its deprotonation to form the **pyridin-4-olate** anion.



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